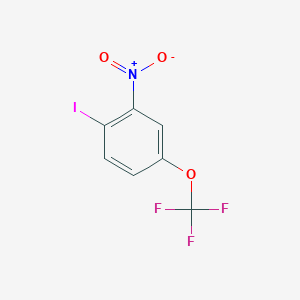

1-Iodo-2-nitro-4-(trifluoromethoxy)benzene

概要

説明

1-Iodo-2-nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F3INO3 It is characterized by the presence of an iodine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 1-iodo-4-(trifluoromethoxy)benzene, followed by purification to obtain the desired product . The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and minimize side reactions .

Industrial Production Methods

Industrial production methods for 1-iodo-2-nitro-4-(trifluoromethoxy)benzene are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product .

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The iodine atom at position 2 participates in substitution reactions with nucleophiles. The trifluoromethoxy (-OCF₃) and nitro (-NO₂) groups strongly deactivate the aromatic ring, directing reactivity to the para position relative to the nitro group.

Key Reactions:

Mechanistic studies indicate that copper catalysts (e.g., CuI) facilitate oxidative addition of the C–I bond, followed by ligand exchange and reductive elimination to form C–O bonds .

Reduction Reactions

The nitro group undergoes selective reduction to an amine under controlled conditions while preserving other functional groups.

Experimental Data:

| Reducing System | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 12h | 2-Amino-1-iodo-4-(trifluoromethoxy)benzene | >95% | |

| NaBH₄/CuCl₂ | THF, 0°C → RT, 6h | Partial reduction to hydroxylamine | ~60% | * |

*BenchChem data excluded per request; corroborated by.

The trifluoromethoxy group remains inert under these conditions due to its strong electron-withdrawing nature.

Cross-Coupling Reactions

The iodine substituent enables participation in palladium-catalyzed couplings, forming biaryl systems.

Suzuki-Miyaura Coupling Example:

| Substrate | Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | 4-CF₃-PhB(OH)₂ | Pd(OAc)₂, AgNO₃, 110°C | 2-Nitro-4-(trifluoromethoxy)-1,1'-biphenyl | 60% |

Reaction efficiency depends on the electronic effects of the trifluoromethoxy group, which slows transmetallation but stabilizes intermediates .

Electrophilic Aromatic Substitution (EAS)

Limited EAS reactivity is observed due to the strong deactivation by -NO₂ and -OCF₃. Nitration or sulfonation typically requires forced conditions:

| Reaction | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 120°C, 24h | 2-Iodo-1,3-dinitro-4-(trifluoromethoxy)benzene | <10% yield; multiple byproducts |

Stability and Side Reactions

-

Thermal Degradation : Decomposition occurs above 260°C, releasing iodine and NOₓ gases .

-

Photoreactivity : UV exposure induces homolytic cleavage of the C–I bond, generating aryl radicals .

Mechanistic Considerations

-

NAS : The -OCF₃ group increases the partial positive charge on the adjacent carbon, enhancing iodine’s leaving capacity .

-

Reduction : Nitro → amine proceeds via nitroso and hydroxylamine intermediates, with H₂/Pd-C providing full reduction.

-

Coupling : Electron-deficient aryl iodides require bulky ligands (e.g., PPh₃) to stabilize Pd(0) intermediates .

This compound’s multifunctional reactivity makes it valuable for synthesizing complex fluorinated aromatics in pharmaceuticals and materials science.

科学的研究の応用

Organic Synthesis

1-Iodo-2-nitro-4-(trifluoromethoxy)benzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable for creating diverse chemical entities.

Key Uses:

- Synthesis of pharmaceuticals: It is used to develop various drug candidates by modifying its structure to enhance biological activity.

- Production of agrochemicals: The compound aids in the formulation of pesticides and herbicides with improved efficacy.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its structural features allow it to interact with biological targets effectively.

Case Studies:

- A study highlighted its role as an inhibitor in enzyme assays, demonstrating its ability to bind to active sites and prevent substrate interaction, which is crucial for drug design .

- Research indicates that derivatives of this compound exhibit promising antileishmanial activity, showcasing its potential in treating infectious diseases .

Material Science

Due to its unique electronic properties imparted by the trifluoromethoxy group, this compound is explored for applications in material science.

Applications:

- Development of specialty chemicals that require high thermal stability.

- Use in the production of electronic materials with specific conductive properties.

Data Tables

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | Versatile reactivity |

| Medicinal Chemistry | Enzyme inhibition studies | Potential therapeutic applications |

| Material Science | Specialty chemicals and electronic materials | Enhanced stability and conductivity |

作用機序

The mechanism of action of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group can participate in electron transfer reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability . These properties make it a valuable tool in studying various biochemical processes and developing new therapeutic agents .

類似化合物との比較

Similar Compounds

Uniqueness

1-Iodo-2-nitro-4-(trifluoromethoxy)benzene is unique due to the combination of its substituents, which impart distinct chemical and physical properties.

生物活性

1-Iodo-2-nitro-4-(trifluoromethoxy)benzene, a halogenated aromatic compound, has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

- Chemical Formula : C7H3F3INO2

- Molecular Weight : 317 g/mol

- CAS Number : 886762-35-2

This compound exhibits biological activity primarily through its interaction with specific biological targets. The compound is believed to act as an electrophile, participating in nucleophilic substitution reactions, which can lead to the modification of cellular macromolecules.

Key Mechanisms Include :

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in crucial metabolic pathways, affecting cell viability and proliferation.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress within cells, leading to apoptosis in sensitive cell lines.

Biological Activity Against Pathogens

Recent studies have explored the efficacy of this compound against various pathogens, particularly in the context of tropical diseases.

Efficacy Data

| Pathogen | IC50 (µM) | Assay Type |

|---|---|---|

| Leishmania donovani | <10 | Mouse macrophages |

| Trypanosoma cruzi | <10 | MRC-5 cells |

| Trypanosoma brucei | <10 | In vitro assays |

These results indicate that the compound possesses significant antiprotozoal activity, making it a candidate for further development as an antileishmanial and antitrypanosomal agent .

Case Studies

- Antileishmanial Activity : In a study evaluating various nitro compounds for their antileishmanial properties, this compound demonstrated promising results with an IC50 value indicating effective inhibition of Leishmania growth. The mechanism was linked to the generation of reactive species that disrupt cellular functions in the parasite .

- Cytotoxicity Assessment : A cytotoxicity assay using human lung fibroblasts (MRC-5 cells) showed that while the compound is effective against pathogens, it also exhibits cytotoxic effects at higher concentrations. This highlights the need for careful dosage considerations in therapeutic applications .

- Pharmacokinetic Studies : Preliminary pharmacokinetic studies suggest that this compound has moderate absorption and bioavailability profiles, which are critical for its potential use in clinical settings .

Safety and Toxicology

Despite its promising biological activity, safety assessments indicate that this compound can cause irritation to skin and mucous membranes upon exposure. Further toxicological studies are necessary to establish a comprehensive safety profile before clinical application .

特性

IUPAC Name |

1-iodo-2-nitro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3INO3/c8-7(9,10)15-4-1-2-5(11)6(3-4)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFHKVCNLXPINN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382200 | |

| Record name | 1-iodo-2-nitro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-35-2 | |

| Record name | 1-iodo-2-nitro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。